



# Application Notes: **ONPG** Assay for Monitoring Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	ONPG		
Cat. No.:	B7788450	Get Quote	

### Introduction

The determination of transfection efficiency is a critical step in gene function studies, recombinant protein production, and drug development. The o-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**) assay is a widely used, simple, and cost-effective colorimetric method for the indirect quantification of transfection efficiency. This assay relies on the expression of the Escherichia coli lacZ gene, which encodes the enzyme  $\beta$ -galactosidase, as a reporter. Transfected cells expressing  $\beta$ -galactosidase can hydrolyze the colorless substrate **ONPG** into galactose and the yellow-colored product o-nitrophenol. The amount of o-nitrophenol produced is directly proportional to the level of  $\beta$ -galactosidase expression, which in turn correlates with the efficiency of transfection.[1][2]

### **Principle of the Assay**

The core principle of the **ONPG** assay is the enzymatic activity of  $\beta$ -galactosidase on a chromogenic substrate.[1] The lacZ gene is co-transfected with the gene of interest. Inside the successfully transfected cells, the lacZ gene is transcribed and translated into active  $\beta$ -galactosidase. Upon lysis of the cells, the cell extract is incubated with **ONPG**. The  $\beta$ -galactosidase present in the lysate cleaves the  $\beta$ -galactoside bond in **ONPG**, releasing galactose and o-nitrophenol.[1] The reaction is stopped, typically by adding a high pH solution like sodium carbonate, which also enhances the yellow color of o-nitrophenol. The absorbance of the resulting yellow solution is then measured using a spectrophotometer or a microplate reader at a wavelength of 420 nm.[2][3]



### **Advantages and Limitations**

### Advantages:

- Cost-effective: The reagents for the ONPG assay are relatively inexpensive compared to other reporter gene assays.
- Simple and Rapid: The protocol is straightforward and can be performed with standard laboratory equipment.[4]
- Quantitative: The colorimetric readout provides a quantitative measure of reporter gene expression.[5]
- High Signal Stability: The product, o-nitrophenol, is stable, allowing for flexibility in the timing
  of absorbance reading.

#### Limitations:

- Indirect Measurement: The assay measures the activity of a co-transfected reporter enzyme,
   not the expression of the gene of interest directly.
- Lower Sensitivity: Compared to chemiluminescent assays like luciferase, the ONPG assay is generally less sensitive.[5] This can be a limitation when working with cells that are difficult to transfect or with weak promoters.
- Endogenous β-galactosidase Activity: Some cell lines may exhibit endogenous β-galactosidase activity, which can lead to background signal. It is crucial to include a control of non-transfected cells to account for this.
- Linear Range: The assay has a more limited linear dynamic range compared to assays like luciferase, which can span several orders of magnitude.[6]

### **Comparison of Reporter Gene Assays**

The choice of a reporter gene assay depends on various factors, including the specific application, cell type, required sensitivity, and budget. Below is a comparison of the **ONPG** assay with other commonly used reporter systems.



Feature	ONPG (β- Galactosidase) Assay	Luciferase Assay	Green Fluorescent Protein (GFP) Assay
Principle	Colorimetric (Enzymatic)	Bioluminescent (Enzymatic)	Fluorescent (Autocatalytic)
Detection	Absorbance (Spectrophotometer)	Luminescence (Luminometer)	Fluorescence (Microscope, Flow Cytometer)
Sensitivity	Moderate	Very High	High
Dynamic Range	Moderate	Very Wide (up to 8 logs)	Wide
Signal-to-Noise Ratio	Good	Excellent	Good to Excellent
Cost	Low	High	Moderate
Throughput	High (96-well plate format)	High (96-well plate format)	Moderate to High
In Vivo Imaging	No	Yes	Yes
Temporal Dynamics	Endpoint assay	Real-time or endpoint	Real-time imaging
Endogenous Activity	Possible in some cells	Generally none in mammalian cells	Autofluorescence can be an issue

## **Experimental Protocols Materials and Reagents**

- Transfected and non-transfected (control) cells
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., 1X Reporter Lysis Buffer)
- ONPG Substrate Solution (e.g., 4 mg/mL in 0.1 M sodium phosphate buffer, pH 7.5)



- Stop Solution (e.g., 1 M Sodium Carbonate)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 420 nm
- Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

## **Protocol for ONPG Assay in 96-Well Plate Format**

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- 1. Cell Lysis:
- 24-48 hours post-transfection, remove the culture medium from the wells of the 96-well plate.
- Gently wash the cells once with 100 μL of sterile PBS per well.
- · Aspirate the PBS completely.
- Add 50-100 μL of Lysis Buffer to each well.
- Incubate the plate at room temperature for 15-20 minutes with gentle shaking to ensure complete cell lysis.
- 2. Assay Procedure:
- To each well of a new 96-well plate, add 50 µL of the cell lysate.
- Prepare a blank by adding 50 μL of Lysis Buffer to at least one well.
- Include lysates from non-transfected cells to measure endogenous β-galactosidase activity.
- Add 50 μL of the ONPG Substrate Solution to each well.
- Mix gently by tapping the plate.



- Incubate the plate at 37°C and monitor for the development of a yellow color. The incubation time can range from a few minutes to several hours, depending on the level of βgalactosidase expression.
- Once a sufficient yellow color has developed in the experimental wells without significant color change in the negative control wells, stop the reaction.
- Add 100 μL of Stop Solution to each well. This will stop the enzymatic reaction and enhance the yellow color.
- 3. Data Acquisition and Analysis:
- Measure the absorbance of each well at 420 nm using a microplate reader.
- Subtract the absorbance value of the blank from all other readings.
- Subtract the average absorbance of the non-transfected cell lysate from the absorbance of the transfected cell lysates to correct for endogenous enzyme activity.
- The resulting absorbance values are proportional to the β-galactosidase activity and can be
  used to compare transfection efficiencies between different conditions. For more quantitative
  results, a standard curve can be generated using purified β-galactosidase.

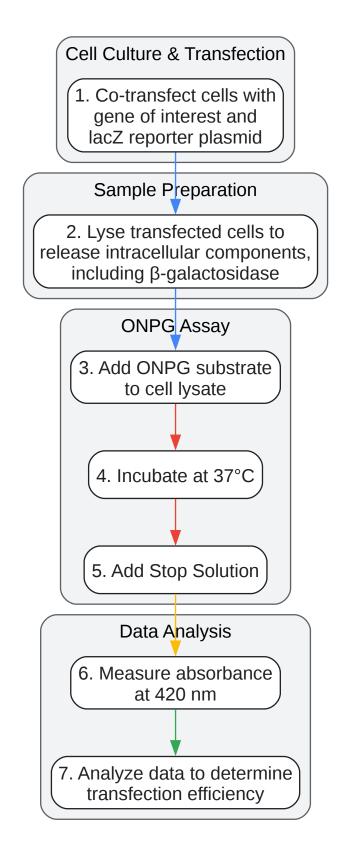
### **Visualizations**



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Caption: Enzymatic reaction of **ONPG** catalyzed by  $\beta$ -galactosidase.





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Caption: Experimental workflow for the ONPG assay.



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- To cite this document: BenchChem. [Application Notes: ONPG Assay for Monitoring Transfection Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788450#onpg-assay-for-monitoring-transfection-efficiency]

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